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2-Piperidin-4-YL-1H-benzoimidazole hydrochloride Documentation Hub

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  • Product: 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride
  • CAS: 824403-74-9

Core Science & Biosynthesis

Foundational

The Emergence of a Privileged Scaffold: A Technical Guide to 2-Piperidin-4-YL-1H-benzoimidazole Hydrochloride

Abstract The benzimidazole ring system, a fusion of benzene and imidazole, represents a cornerstone in medicinal chemistry, lauded for its versatile biological activities. When coupled with a piperidine moiety at the 2-p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzimidazole ring system, a fusion of benzene and imidazole, represents a cornerstone in medicinal chemistry, lauded for its versatile biological activities. When coupled with a piperidine moiety at the 2-position, it forms the 2-(piperidin-4-yl)-1H-benzoimidazole core, a structure that has proven to be a remarkably "privileged scaffold." This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of this core structure, with a specific focus on its hydrochloride salt. We will dissect the causality behind its synthetic route, elucidate its physicochemical properties, and explore its instrumental role as a foundational building block in the development of a diverse array of therapeutic agents. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into leveraging this scaffold for future innovations.

Introduction: The Benzimidazole Core and the Significance of the Piperidine Moiety

The benzimidazole nucleus is a structural motif found in numerous pharmacologically active molecules, including the antiulcer drug omeprazole and the anthelmintic albendazole.[1] Its prevalence stems from its ability to mimic and interact with biological purine systems, engage in hydrogen bonding, and serve as a rigid, planar scaffold for substituent diversification.

The strategic incorporation of a piperidine ring at the 2-position introduces a three-dimensional, basic nitrogenous center. This addition is not trivial; it fundamentally alters the molecule's properties. The piperidine moiety can:

  • Enhance Pharmacological Properties: The basic nitrogen can be protonated at physiological pH, improving aqueous solubility and allowing for ionic interactions with biological targets.[1]

  • Provide a Vector for Derivatization: The secondary amine of the piperidine ring is a readily accessible synthetic handle for introducing a wide range of functional groups, enabling fine-tuning of a compound's activity, selectivity, and pharmacokinetic profile.

  • Influence Target Binding: The flexible, non-aromatic piperidine ring can adopt various conformations to optimize interactions within a protein's binding pocket.

This combination of a rigid aromatic core and a flexible, functionalizable aliphatic ring system underpins the designation of 2-(piperidin-4-yl)-1H-benzoimidazole as a privileged scaffold in modern drug discovery.[1]

Discovery and Synthesis: A Historical Perspective

The first documented synthesis of the parent compound, 2-(piperidin-4-yl)-1H-benzimidazole, is credited to a 1989 publication in the Journal of Heterocyclic Chemistry.[2] The chosen synthetic strategy, known as the Phillips-Ladenburg condensation, remains a robust and widely used method. It leverages the reaction between an ortho-phenylenediamine and a carboxylic acid under acidic conditions.

The causality behind this experimental choice is rooted in fundamental organic chemistry principles. The acidic medium protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by one of the amino groups of o-phenylenediamine. This is followed by an intramolecular cyclization and dehydration to form the stable, aromatic benzimidazole ring.

Experimental Protocol: Synthesis of 2-(piperidin-4-yl)-1H-benzimidazole

This protocol is adapted from the method described in the literature.[2]

Objective: To synthesize 2-(piperidin-4-yl)-1H-benzimidazole via the Phillips-Ladenburg condensation.

Materials:

  • Benzene-1,2-diamine (o-phenylenediamine) (1.0 eq, 116 mmol, 12.6 g)

  • Piperidine-4-carboxylic acid (1.0 eq, 116 mmol, 15 g)

  • 4M Hydrochloric Acid (HCl) aqueous solution (250 mL)

  • 5M Sodium Hydroxide (NaOH) aqueous solution

  • Deionized water

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reaction Setup: Combine benzene-1,2-diamine and piperidine-4-carboxylic acid in a 500 mL round-bottom flask.

  • Acidification: Add 250 mL of 4M HCl aqueous solution to the flask. The use of a strong acid is critical to catalyze the condensation and dehydration steps.

  • Reflux: Equip the flask with a reflux condenser, and heat the mixture to reflux with stirring. Maintain reflux for 48 hours. The prolonged heating provides the necessary activation energy for the reaction to proceed to completion.[2]

  • Work-up: After 48 hours, cool the reaction mixture to room temperature.

  • Basification: Carefully adjust the pH of the solution to alkaline using a 5M NaOH aqueous solution. This deprotonates the benzimidazole and piperidine nitrogens, causing the free base product to precipitate out of the aqueous solution.

  • Isolation: Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid thoroughly with deionized water to remove any residual salts (e.g., NaCl) and other water-soluble impurities.

  • Drying: Dry the purified product in a vacuum oven to afford 2-(piperidin-4-yl)-1H-benzimidazole as a solid. The reported yield for this procedure is approximately 38%.[2]

Formation of the Hydrochloride Salt

The hydrochloride salt is typically prepared in the final step of a synthesis by treating the purified free base with hydrochloric acid in a suitable solvent, such as dioxane or isopropanol. The HCl protonates the basic nitrogen atoms, forming the salt which often has improved crystallinity, stability, and aqueous solubility compared to the free base—properties highly desirable for pharmaceutical applications.[3]

Physicochemical Properties

Understanding the core physicochemical properties of the scaffold is essential for its application in drug design.

PropertyValueSource
Molecular Formula C₁₂H₁₅N₃[4]
Molecular Weight 201.27 g/mol [4]
Appearance White to brownish-yellow solid[2]
Melting Point 230 °C (decomposition)[2]
Solubility Soluble in Methanol[2]
pKa (Predicted) 11.83 ± 0.10[2]
λmax 279 nm (in Methanol)[2]

Table 1: Physicochemical properties of 2-(piperidin-4-yl)-1H-benzimidazole.

A Versatile Scaffold in Drug Discovery

The true value of 2-(piperidin-4-yl)-1H-benzoimidazole hydrochloride lies in its role as a versatile intermediate.[1] The piperidine nitrogen serves as a key attachment point for various side chains, enabling the exploration of vast chemical space to identify potent and selective drug candidates across multiple therapeutic areas.

Application Highlight: Anti-inflammatory Agents

Inflammation is a complex biological response mediated by signaling molecules like nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α).[5] The transcription factor NF-κB is a master regulator of this process.[6] In a resting state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by an inflammatory agent like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB (specifically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[7]

Researchers have successfully utilized the 2-(piperidin-4-yl)-1H-benzoimidazole scaffold to develop potent anti-inflammatory agents. A 2015 study identified a derivative, compound 6e , which demonstrated significant inhibitory activity against NO and TNF-α production in LPS-stimulated macrophages.[5]

CompoundTargetIC₅₀ (μM)
6e NO Production0.86
6e TNF-α Production1.87

Table 2: In vitro anti-inflammatory activity of a lead derivative (6e). Data from Li, et al. (2015).[5]

Further mechanistic studies revealed that compound 6e exerts its effect by restoring the phosphorylation level of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.[5]

Workflow: Evaluating Anti-inflammatory Activity in Macrophages

G cluster_0 Cell Culture & Stimulation cluster_1 Endpoint Analysis cluster_2 Data Interpretation c1 Seed RAW 264.7 macrophages c2 Pre-treat with Test Compound (e.g., 6e) c1->c2 c3 Stimulate with LPS (Lipopolysaccharide) c2->c3 a1 Measure NO in supernatant (Griess Assay) c3->a1 Assess mediator production a2 Measure TNF-α in supernatant (ELISA) c3->a2 a3 Analyze protein expression (Western Blot for p-IκBα, p65) c3->a3 Probe signaling pathway d1 Calculate IC₅₀ values for NO and TNF-α inhibition a1->d1 a2->d1 d2 Determine effect on NF-κB pathway proteins a3->d2

Caption: Workflow for assessing the anti-inflammatory potential of test compounds.

Signaling Pathway: NF-κB Inhibition

The diagram below illustrates the canonical NF-κB signaling pathway in macrophages stimulated by LPS and the inhibitory point of action for derivatives of the 2-(piperidin-4-yl)-1H-benzoimidazole scaffold.

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα NFkB NF-κB (p65) (Active) IkBa_NFkB->NFkB Releases Degradation Proteasomal Degradation p_IkBa->Degradation Nucleus Nucleus NFkB->Nucleus Translocates Transcription Transcription of Pro-inflammatory Genes (TNF-α, iNOS) Nucleus->Transcription Initiates Inhibitor Compound 6e (Derivative) Inhibitor->IKK Prevents Activation/ Restores p-IκBα

Caption: Inhibition of the NF-κB signaling pathway by a scaffold derivative.

Conclusion and Future Outlook

From its first synthesis reported in 1989, 2-(piperidin-4-yl)-1H-benzoimidazole has evolved from a heterocyclic curiosity into a cornerstone of modern medicinal chemistry. Its hydrochloride salt offers favorable properties for pharmaceutical development, while the core scaffold provides the ideal balance of structural rigidity and synthetic flexibility. The successful development of potent anti-inflammatory agents by targeting the NF-κB pathway is a testament to the scaffold's potential. Its application has also been noted in the development of antihistamines, sodium channel blockers, and anticancer agents.[2][3][8] The continued exploration of new derivatization strategies for this privileged core promises to yield novel therapeutic agents for years to come, affirming its significant and enduring role in the pursuit of innovative medicines.

References

  • PubChem. (n.d.). 2-(piperidin-4-yl)-1H-1,3-benzodiazole. National Center for Biotechnology Information. Available at: [Link]

  • ChemBK. (2024). 1-(2-Ethoxyethyl)-2-(4-piperidinyl)-1H-benzimidazole. Available at: [Link]

  • Li, J., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. ChemMedChem, 10(9), 1548-1554. Available at: [Link]

  • Google Patents. (1998). NO303014B1 - 2- (piperidin-4-yl) -1H-benzimidazole compounds with antihistamine and antiallergic activity.
  • Smale, S. T. (2011). Transcriptional profiling of the LPS induced NF-κB response in macrophages. Cellular Signalling, 23(3), 475-483. Available at: [Link]

  • Mitchell, S., et al. (2018). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology, 9, 793. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC Method for the Analysis of 2-Piperidin-4-YL-1H-benzoimidazole Hydrochloride

Abstract This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride, a key intermediate and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride, a key intermediate and active pharmaceutical ingredient (API) in drug development. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical technique for purity assessment, stability studies, and quality control. The described protocol utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, ensuring accuracy, precision, and high throughput. The causality behind the selection of chromatographic parameters is discussed, and a comprehensive protocol for method validation is provided to ensure compliance with stringent regulatory standards.

Introduction

2-Piperidin-4-YL-1H-benzoimidazole hydrochloride is a heterocyclic compound belonging to the benzimidazole class of molecules. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] Given its potential therapeutic applications, a validated, reliable analytical method for the accurate quantification of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride is crucial for ensuring product quality and consistency throughout the drug development lifecycle. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.

This application note provides a comprehensive guide to developing and validating an HPLC method for 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride. The rationale behind the selection of the stationary phase, mobile phase composition, and detection wavelength is explained to provide a deeper understanding of the method's principles.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Chemical FormulaC₁₂H₁₅N₃·HCl[1][3]
Molecular Weight237.73 g/mol (hydrochloride salt)[1][3]
pKa11.83 ± 0.10[4]
AppearanceOff-white to white solid[1]
SolubilitySoluble in methanol. The hydrochloride salt form enhances its solubility in aqueous solutions.[5][6][7]

The presence of the basic piperidine and benzimidazole moieties, as indicated by the high pKa, suggests that the compound will be protonated and exist as a cation at acidic to neutral pH. This is a key consideration for selecting the appropriate mobile phase pH to ensure good peak shape and retention in reversed-phase chromatography. The aromatic benzimidazole core provides a strong chromophore, making UV detection a suitable choice.

Method Development and Rationale

The goal of this method development was to achieve a symmetric peak for 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride, with good retention and separation from potential impurities, in a short analysis time.

Chromatographic System

A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector is suitable for this method.

Stationary Phase Selection

A C18 (octadecylsilane) column is chosen as the stationary phase due to its versatility and wide use in reversed-phase HPLC for the analysis of moderately polar to non-polar compounds. The non-polar nature of the C18 stationary phase will provide adequate retention for the benzimidazole derivative through hydrophobic interactions.

Mobile Phase Selection

An isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic modifier is selected for its simplicity and robustness.

  • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity, which results in lower backpressure, and its better UV transparency at lower wavelengths.

  • Aqueous Phase and pH Control: To ensure good peak shape for the basic analyte, the mobile phase pH should be controlled. An acidic mobile phase will ensure the complete protonation of the piperidine and benzimidazole nitrogens, minimizing peak tailing that can result from interactions with residual silanol groups on the silica-based stationary phase. A buffer of phosphate or formate at a pH between 2.5 and 3.5 is recommended. For this method, a 20 mM potassium dihydrogen phosphate buffer adjusted to pH 3.0 with phosphoric acid is selected.

  • Mobile Phase Composition: The ratio of the organic modifier to the aqueous buffer is optimized to achieve a suitable retention time, typically between 3 and 10 minutes. A starting point for optimization would be a 30:70 (v/v) ratio of acetonitrile to aqueous buffer.

Detection Wavelength

Based on the benzimidazole structure, a strong UV absorbance is expected in the range of 250-300 nm. A detection wavelength of 280 nm is selected to provide good sensitivity for the analyte. A UV scan of the analyte should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Experimental Protocol

Materials and Reagents
  • 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride reference standard (purity ≥ 99%)[1]

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Phosphoric acid (85%) (AR grade)

  • Water (HPLC grade)

Instrumentation
  • HPLC system with a UV detector

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Preparation of Solutions
  • Mobile Phase: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water to prepare a 20 mM solution. Adjust the pH to 3.0 with 85% phosphoric acid. Mix 700 mL of this buffer with 300 mL of acetonitrile. Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm
Run Time 10 minutes

Method Validation Protocol

To ensure the reliability and suitability of the developed HPLC method, it must be validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters should be assessed:

System Suitability

Before starting any validation experiments, the suitability of the chromatographic system should be established. Inject the working standard solution (e.g., 25 µg/mL) six times and evaluate the following parameters:

  • Tailing Factor (T): Should be ≤ 2.0.

  • Theoretical Plates (N): Should be ≥ 2000.

  • Relative Standard Deviation (RSD) for peak area and retention time: Should be ≤ 2.0%.

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by:

  • Injecting a blank (mobile phase) to ensure no interfering peaks at the retention time of the analyte.

  • Injecting a placebo (if analyzing a formulation) to demonstrate no interference from excipients.

  • Performing forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte to demonstrate that the degradation products do not co-elute with the main peak. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Linearity

The linearity of the method should be established across the intended concentration range.

  • Prepare a series of at least five concentrations of the working standard solution (e.g., 1-100 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Determine the linearity by calculating the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).

  • The recovery should be calculated for each concentration.

  • The mean recovery should be within 98.0% to 102.0%.

Precision

The precision of the method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate injections of the same standard solution on the same day and under the same experimental conditions. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): The analysis should be repeated on a different day, by a different analyst, or on a different instrument. The RSD between the results from the two days should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest concentration of the analyte that can be detected but not necessarily quantitated. It can be determined based on the signal-to-noise ratio (typically 3:1).

  • LOQ: The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).

Robustness

The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters.

  • Introduce small changes to the method parameters, such as:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Organic composition of the mobile phase (e.g., ± 2%)

    • Column temperature (e.g., ± 5 °C)

    • Flow rate (e.g., ± 0.1 mL/min)

  • The system suitability parameters should be checked after each change and should remain within the acceptable limits.

Data Presentation

System Suitability Results (Example)
ParameterAcceptance CriteriaObserved Value
Tailing Factor (T)≤ 2.01.1
Theoretical Plates (N)≥ 20008500
RSD of Peak Area (%)≤ 2.00.8
RSD of Retention Time (%)≤ 2.00.3
Linearity Data (Example)
Concentration (µg/mL)Mean Peak Area
115,234
576,170
10152,340
25380,850
50761,700
1001,523,400
Correlation Coefficient (r²) ≥ 0.999

Visualizations

Chemical Structure of 2-Piperidin-4-YL-1H-benzoimidazole

G A Analyte Characterization (pKa, Solubility, UV Spectrum) B Initial Method Scouting - Column Selection (C18) - Mobile Phase Screening A->B C Optimization of Mobile Phase - Organic Modifier % - Buffer pH & Concentration B->C D Optimization of Other Parameters - Flow Rate - Column Temperature - Injection Volume C->D E System Suitability Testing D->E E->C Fail F Method Validation (ICH Guidelines) - Specificity, Linearity, Accuracy - Precision, LOD/LOQ, Robustness E->F Pass G Final Method Implementation F->G

Caption: Workflow for HPLC method development.

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride. The use of a common C18 column and a simple isocratic mobile phase makes this method easily transferable to any laboratory with standard HPLC equipment. The detailed protocol for method development and validation ensures that the method will generate accurate and reproducible results, meeting the stringent requirements of the pharmaceutical industry. This application note serves as a comprehensive guide for researchers and scientists involved in the quality control and analysis of this important benzimidazole derivative.

References

  • PubChem. 2-(piperidin-4-yl)-1H-1,3-benzodiazole. [Link]

  • Chemsrc. 2-(4-Piperidinyl)-1H-benzimidazole. [Link]

  • PharmaCompass. 2-(Piperidin-4-YL)-1H-benzo[D]imidazole. [Link]

  • Kulik, A., et al. (2011). APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES. Acta Poloniae Pharmaceutica, 68(5), 659-664. [Link]

  • PubMed. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. [Link]

  • Pharmaffiliates. 2-Piperidin-4-yl-1H-benzimidazole. [Link]

  • PubMed. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. [Link]

  • Semantic Scholar. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Piperidin-4-YL-1H-benzoimidazole Hydrochloride

Welcome to the technical support center for the synthesis of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important benzimidazole intermediate. Here, we provide in-depth technical guidance, field-proven insights, and detailed experimental protocols to ensure the successful and efficient synthesis of your target compound.

Introduction to the Synthesis

The primary and most established method for synthesizing 2-Piperidin-4-YL-1H-benzoimidazole is the Phillips-Ladenburg condensation. This reaction involves the cyclocondensation of o-phenylenediamine with piperidine-4-carboxylic acid in the presence of a strong acid, typically hydrochloric acid or polyphosphoric acid (PPA), at elevated temperatures.[1][2] While seemingly straightforward, this synthesis is often plagued by issues such as low yields, challenging purifications, and the formation of persistent, colored impurities.[3] This guide will address these common problems in a comprehensive question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-Piperidin-4-YL-1H-benzoimidazole?

The most prevalent synthetic route is the direct condensation of o-phenylenediamine with piperidine-4-carboxylic acid.[2] This method, a classic Phillips-Ladenburg reaction, is favored for its atom economy and use of readily available starting materials.[4] Alternative methods may involve the use of piperidine-4-carboxaldehyde followed by an oxidation step, or the use of pre-activated carboxylic acid derivatives, though these are less common in initial discovery phases due to additional synthetic steps.[5]

Q2: Why is my reaction mixture turning dark brown or black?

The formation of dark, often tar-like, coloration is a frequent observation in benzimidazole syntheses involving o-phenylenediamine.[3] This is primarily due to the aerial oxidation of o-phenylenediamine and subsequent self-condensation reactions, which form highly colored polymeric impurities.[3] These side reactions are exacerbated by the high temperatures often required for the Phillips-Ladenburg condensation.

Q3: What is the role of the strong acid in this reaction?

The strong acid, typically 4M HCl or PPA, serves a dual purpose.[2][6] Firstly, it protonates the carbonyl group of piperidine-4-carboxylic acid, activating it for nucleophilic attack by the amino groups of o-phenylenediamine. Secondly, it acts as a dehydration agent, facilitating the final cyclization and aromatization to the benzimidazole ring system.

Troubleshooting Guide

This section addresses specific experimental issues and provides actionable solutions to overcome them.

Issue 1: Low Yield of the Desired Product

Q: My final yield of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride is consistently low. What are the potential causes and how can I improve it?

A: Low yields in this synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The condensation requires significant thermal energy to drive the dehydration and cyclization steps. Insufficient reaction time or temperature can lead to a mixture of starting materials and intermediates.

    • Recommendation: Ensure your reaction is heated to a sufficient temperature (typically reflux in 4M HCl, which is above 100°C) for an adequate duration (often 24-48 hours).[2] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of maximum conversion.

  • Side Reactions: As mentioned, the formation of colored polymeric byproducts consumes the o-phenylenediamine starting material, directly impacting the yield of your desired product.

    • Recommendation: The use of o-phenylenediamine dihydrochloride salt can mitigate oxidative side reactions, leading to a cleaner reaction profile and improved yields.[7] If starting with the free base, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Sub-optimal Work-up and Purification: The product can be lost during the isolation and purification stages. The hydrochloride salt has significant aqueous solubility, and improper pH adjustment or extraction procedures can lead to substantial losses.

    • Recommendation: During the work-up, carefully adjust the pH of the cooled reaction mixture. Basification with a strong base like NaOH to a pH of 9-10 will precipitate the free base of the product, which can then be collected by filtration.[2] Ensure the mixture is sufficiently cooled before filtration to minimize the solubility of the product in the aqueous mother liquor. Subsequent conversion to the hydrochloride salt should be performed in a suitable organic solvent like isopropanol or ethanol with ethereal HCl or HCl gas.

Issue 2: Presence of Persistent Impurities

Q: After purification, my product is still contaminated with byproducts. What are the likely impurities and how can I remove them?

A: The identification and removal of byproducts are critical for obtaining high-purity 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride.

Common Byproducts and Their Origins:

Byproduct/ImpurityPotential OriginMitigation and Removal Strategy
Unreacted Starting Materials Incomplete reaction due to insufficient heating or reaction time.Optimize reaction conditions (temperature and duration). Purification via recrystallization or column chromatography can separate the product from the less polar o-phenylenediamine and the more polar piperidine-4-carboxylic acid.
N,N'-bis(piperidin-4-carbonyl)-o-phenylenediamine Acylation of both amino groups of o-phenylenediamine without subsequent cyclization.Ensure sufficiently high reaction temperatures and acidic conditions to favor the dehydration and cyclization steps over simple acylation. This intermediate is typically less stable and will convert to the desired product under forcing conditions.
Polymeric Amine Condensation Products Oxidative self-condensation of o-phenylenediamine.Use o-phenylenediamine dihydrochloride or an inert atmosphere.[7] These colored impurities are often amorphous and can sometimes be removed by trituration of the crude product with a suitable solvent or by passing a solution of the product through a plug of activated carbon.
Decarboxylated Piperidine Potential decarboxylation of piperidine-4-carboxylic acid under harsh acidic and high-temperature conditions.While less commonly reported, this is a theoretical possibility. If suspected, consider using milder condensation conditions if feasible, or alternative synthetic routes that do not involve heating a carboxylic acid in strong acid.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying the final hydrochloride salt. A mixed solvent system, such as ethanol/ether or methanol/ether, can be effective.

  • Column Chromatography: While the free base is amenable to silica gel chromatography, it can be challenging due to the basicity of the piperidine and benzimidazole nitrogens. A mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) is often necessary to prevent streaking.

  • Acid-Base Extraction: An aqueous acid-base workup can be a powerful purification tool. The desired product, being basic, can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer will precipitate the purified free base.

Visualizing the Reaction and Potential Pitfalls

To better understand the synthetic process and the formation of byproducts, the following diagrams illustrate the main reaction pathway and a key side reaction.

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Major Side Reaction OPD o-Phenylenediamine Intermediate Amide Intermediate OPD->Intermediate + H⁺, Δ PCA Piperidine-4-carboxylic Acid PCA->Intermediate Product 2-Piperidin-4-YL-1H-benzoimidazole Intermediate->Product - 2H₂O OPD_side o-Phenylenediamine Oxidation Oxidation OPD_side->Oxidation [O] Polymer Colored Polymeric Byproducts Oxidation->Polymer Self-condensation

Sources

Optimization

Technical Support Center: Synthesis of 2-(Piperidin-4-yl)-1H-benzoimidazole Hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 2-(Piperidin-4-yl)-1H-benzoimidazole hydrochloride. This document is designed for researchers, medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(Piperidin-4-yl)-1H-benzoimidazole hydrochloride. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthesis effectively. This guide is structured as a series of questions and answers addressing common challenges, particularly the avoidance of yield-limiting side reactions.

Core Synthesis Overview: The Phillips-Ladenburg Condensation

The most common and direct route to the 2-(piperidin-4-yl)-1H-benzoimidazole core is the Phillips-Ladenburg benzimidazole synthesis. This reaction involves the condensation of o-phenylenediamine with piperidine-4-carboxylic acid under strong acidic conditions and heat. The acid serves both to activate the carboxylic acid for nucleophilic attack and to catalyze the final dehydration and ring closure.

Below is a diagram illustrating the primary synthetic pathway.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_products Product Formation A o-Phenylenediamine C Reflux in 4M HCl (or other strong acid, e.g., PPA) A->C B Piperidine-4-carboxylic Acid B->C D 2-(Piperidin-4-yl)-1H-benzoimidazole C->D Condensation & Cyclodehydration E HCl Salt Formation (with excess HCl) D->E Protonation F 2-(Piperidin-4-yl)-1H-benzoimidazole hydrochloride E->F

Caption: General schematic of the Phillips-Ladenburg synthesis.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific experimental issues in a question-and-answer format.

Issue: Low Yield and Incomplete Reactions

Q: My reaction yield is consistently low (<40%), and I see a significant amount of starting material remaining. What are the primary causes and how can I fix this?

A: Low yields in the Phillips condensation are a well-documented challenge, often stemming from the harsh conditions required which can also lead to reactant and product degradation[1]. The primary factors to investigate are reaction parameters and reactant stability.

  • Causality: The reaction proceeds in two main stages: (1) formation of an N-acyl-o-phenylenediamine intermediate, and (2) acid-catalyzed intramolecular cyclization followed by dehydration to form the benzimidazole ring. The second step, cyclodehydration, often requires high thermal energy to overcome the activation barrier[1]. Insufficient heat or reaction time will cause the reaction to stall at the intermediate stage. Conversely, prolonged heating can lead to the decomposition of the sensitive o-phenylenediamine, which is prone to air oxidation and polymerization, often indicated by the reaction mixture turning dark brown or black[2][3].

  • Troubleshooting Steps:

    • Increase Thermal Energy: Ensure your reaction is maintained at a vigorous reflux. Classical methods often require temperatures of 140°C or higher[2]. If your solvent limits the temperature (e.g., aqueous HCl), consider alternative high-boiling point acids.

    • Use a Dehydrating Acid Catalyst: Switching from aqueous HCl to polyphosphoric acid (PPA) can significantly improve yields. PPA acts as both the acid catalyst and a powerful dehydrating agent, which aggressively drives the final ring-closing equilibrium toward the product.

    • Employ Microwave Synthesis: Microwave-assisted synthesis has been shown to dramatically reduce reaction times (from hours to minutes) and increase yields by efficiently delivering energy for the cyclization step[4].

    • Ensure Reactant Purity: Use freshly purified o-phenylenediamine. This starting material can darken on storage due to oxidation. Purification can be achieved by recrystallization or sublimation[3].

    • Maintain an Inert Atmosphere: While not always required, running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions of the o-phenylenediamine, preserving its integrity for the main reaction.

ParameterStandard Condition (Aqueous HCl)Optimized Condition (PPA)Rationale
Temperature ~100-110 °C (Reflux)150-200 °CHigher temperature overcomes the activation energy for cyclodehydration.
Reaction Time 24-48 hours4-8 hoursPPA is a more efficient catalyst and dehydrating agent.
Water Content HighLowRemoving water drives the final equilibrium to the product side.
Typical Yield 30-50%60-85%More efficient reaction with fewer degradation byproducts.
Issue: Product Impurity and Side Reactions

Q: My crude product analysis (LC-MS, NMR) shows several significant impurities. What are the most likely side products and how can I prevent their formation?

A: Side product formation is common due to the reactive nature of the starting materials and the harsh reaction conditions. The diagram below outlines the main reaction pathway versus the most common side reactions.

G SM Starting Materials (o-Phenylenediamine + Acid) INT N-Acyl Intermediate SM->INT Amidation SP1 Polymerization/ Decomposition Products SM->SP1 Excess Heat/ Oxidation PROD Desired Product (2-Piperidin-4-yl-1H-benzoimidazole) INT->PROD Cyclodehydration SP2 Bis-Amide Formation (No Cyclization) INT->SP2 Water Present/ Low Temp SP3 N1-Alkylation of Product (If alkylating agents present) PROD->SP3 Unwanted Alkylation

Caption: Desired reaction pathway versus common side reactions.

  • Incomplete Cyclization (N-Acyl Intermediate):

    • Identification: An impurity with a mass of +18 amu (M+H₂O) compared to the product. In the ¹H NMR, you will see two distinct NH signals from the amide and the free amine, instead of the characteristic broad benzimidazole N-H signal.

    • Cause: This is the most common byproduct when reaction conditions are too mild (insufficient temperature or acid strength) to drive the final, energy-intensive dehydration step[1].

    • Solution: As discussed previously, increase the reaction temperature, extend the reaction time, or use a stronger dehydrating acid like PPA.

  • Polymerization and Decomposition:

    • Identification: The appearance of dark, tarry, insoluble materials in the reaction vessel[2]. These are often complex polymeric structures.

    • Cause: o-Phenylenediamine is susceptible to oxidation and self-condensation, especially at high temperatures in the presence of acid[5][6].

    • Solution: Control the reaction temperature carefully; avoid excessive heating beyond what is necessary for cyclization. Using the dihydrochloride salt of o-phenylenediamine can sometimes lead to cleaner reactions as it is more stable[4]. Running the reaction under an inert atmosphere also helps.

  • Side Reactions Involving the Piperidine Nitrogen (if unprotected):

    • Identification: While less common under the strongly acidic reaction conditions (where the piperidine nitrogen is protonated and non-nucleophilic), side reactions can occur if the pH drifts or during workup. This could include acylation by another molecule of the carboxylic acid.

    • Cause: The piperidine nitrogen is a secondary amine and thus a potent nucleophile.

    • Solution: The most robust solution is to use an N-Boc protected piperidine-4-carboxylic acid. The tert-butyloxycarbonyl (Boc) group is stable to the reaction conditions but can be cleanly removed in a subsequent step. This strategy is highly recommended for multi-step syntheses where the piperidine nitrogen might be exposed to other electrophiles[1].

Issue: Challenges with Protecting Groups

Q: I am using N-Boc-piperidine-4-carboxylic acid, but the final deprotection with HCl is giving me byproducts. What is going wrong?

A: Boc deprotection is generally clean, but the primary byproduct arises from the tert-butyl cation (t-Bu⁺) that is generated.

  • Causality: Acid-catalyzed deprotection proceeds by protonation of the Boc-carbonyl, followed by fragmentation to yield the free amine, CO₂, and the t-Bu⁺ cation[7]. This highly reactive carbocation can then act as an electrophile.

    Boc-NR₂ + H⁺ → [Boc(H⁺)-NR₂] → CO₂ + HNR₂ + (CH₃)₃C⁺

  • Side Reaction: Friedel-Crafts Alkylation: The benzimidazole ring is electron-rich and susceptible to electrophilic attack. The t-Bu⁺ cation can alkylate the benzene ring portion of your product, leading to a t-butyl substituted impurity (Mass = Product + 56 amu).

  • Solutions:

    • Use a Cation Scavenger: The most effective way to prevent unwanted alkylation is to add a "scavenger" to the reaction. The scavenger is an electron-rich species that is more reactive towards the t-Bu⁺ than your product.

      • Common Scavengers: Anisole, thioanisole, or triethylsilane (TES) are excellent choices. Add 5-10 vol% of the scavenger to your deprotection reaction.

    • Control Temperature: Run the deprotection at room temperature or below (0 °C). Lower temperatures can reduce the rate of the side reaction more than the desired deprotection.

    • Solvent Choice: Using solvents like dioxane or a mixture of methanol and water for the HCl deprotection can sometimes give cleaner results than dichloromethane (DCM)[8].

Frequently Asked Questions (FAQs)

Q1: Is the Boc protecting group absolutely necessary?

A: For the direct synthesis of 2-(piperidin-4-yl)-1H-benzoimidazole, it is not strictly essential. The reaction is run in strong acid, meaning the piperidine nitrogen will be protonated and largely unreactive. However, if this molecule is an intermediate in a larger synthesis where the piperidine nitrogen needs to react later (e.g., N-alkylation), using a protecting group strategy is considered best practice. It adds two steps (protection and deprotection) but provides much cleaner outcomes and avoids complex purification challenges in subsequent steps.

Q2: My final hydrochloride salt is difficult to purify. What are the best methods?

A: Purification can be challenging due to the high polarity of the salt.

  • Recrystallization: The most common method. A good solvent system is often a mixture of a polar solvent in which the salt is soluble at high temperature (like methanol, ethanol, or isopropanol) and a less polar co-solvent in which it is insoluble (like diethyl ether, ethyl acetate, or acetone) to induce crystallization upon cooling.

  • Conversion to Free Base: If the salt is proving difficult to crystallize, you can neutralize the crude salt with a base (e.g., NaOH, Na₂CO₃) to pH > 10, extract the free base into an organic solvent (like DCM or EtOAc), wash, dry, and then re-precipitate the HCl salt by adding a solution of HCl in a solvent like isopropanol or ether. This process often removes many polar, water-soluble impurities.

Q3: Can I use other acids besides HCl for the condensation?

A: Yes. As mentioned, Polyphosphoric Acid (PPA) is a highly effective alternative that often gives better yields and shorter reaction times[1]. Acetic acid can also be used, but typically requires higher temperatures. p-Toluenesulfonic acid (p-TsOH) is another option that can catalyze the reaction effectively, sometimes under milder conditions[9][10]. The choice of acid is a critical parameter to optimize for your specific setup.

Key Experimental Protocols
Protocol 1: Synthesis via Phillips Condensation (Unprotected)

This protocol is adapted from established literature procedures[11].

  • To a 250 mL round-bottom flask, add o-phenylenediamine (10.8 g, 100 mmol) and piperidine-4-carboxylic acid (12.9 g, 100 mmol).

  • Carefully add 4M aqueous hydrochloric acid (200 mL).

  • Equip the flask with a reflux condenser and heat the mixture to a vigorous reflux using a heating mantle.

  • Maintain the reflux for 48 hours. The reaction mixture will darken over time.

  • After 48 hours, cool the mixture to room temperature in an ice bath.

  • Slowly add 5M aqueous sodium hydroxide solution with stirring until the pH of the solution is ~10-11 (check with pH paper). A precipitate will form.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water (3 x 50 mL).

  • Dry the solid in a vacuum oven at 60 °C overnight to yield the crude free base.

  • Purification & Salt Formation: Dissolve the crude solid in hot ethanol (~10-15 mL per gram of product). Filter hot to remove any insoluble impurities. To the clear filtrate, slowly add a 2M solution of HCl in diethyl ether or isopropanol until no more precipitate forms. Cool the mixture in an ice bath for 1 hour, collect the white solid by filtration, wash with cold diethyl ether, and dry to yield 2-(piperidin-4-yl)-1H-benzoimidazole hydrochloride.

Protocol 2: Boc-Deprotection with Scavenger
  • Dissolve the Boc-protected precursor (e.g., tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate) (10 mmol) in dichloromethane (DCM, 50 mL).

  • Add anisole (5 mL, ~5 vol eq) to the solution to act as a cation scavenger.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 15 mL) or a 4M solution of HCl in dioxane (25 mL, 100 mmol).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess acid in vacuo.

  • The resulting residue is the crude hydrochloride (or TFA) salt. It can be purified by recrystallization as described in Protocol 1 or by triturating with cold diethyl ether to induce solidification.

References
  • Dubey, R., & Moorthy, N. S. H. N. (2007). Microwave assisted synthesis of some new 2-substituted benzimidazole derivatives. Chemical and Pharmaceutical Bulletin, 55(1), 115-117.

  • Mamedov, V. A., Kalinina, A. A., Gubaidullin, A. T., & Litvinov, I. A. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(43), 36821-36857.

  • Shaikh, I. A., et al. (2012). Reaction of o-phenylenediamine with organic acids. ResearchGate.

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved January 26, 2026, from [Link]

  • Hussain, F., & Ayaz, M. (2014). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 30(2), 613-620.

  • Yin, H., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances.

  • CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.

  • Rabinowitz, J. L., & Wagner, E. C. (1951). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry, 16(4), 543-551.

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved January 26, 2026, from [Link]

  • Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Retrieved January 26, 2026, from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.

  • Wikipedia. (n.d.). o-Phenylenediamine. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2014). Electropolymerization of O-Phenylenediamine on Pt-Electrode from Aqueous Acidic Solution.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids Reagent Guide.

  • ResearchGate. (2007). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone.

Sources

Troubleshooting

Technical Support Center: Optimizing Derivatization of 2-Piperidin-4-YL-1H-benzoimidazole Hydrochloride

Welcome to the technical support center for the derivatization of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols. The unique bifunctional nature of this scaffold, possessing both a nucleophilic piperidine nitrogen and a benzimidazole ring, presents specific challenges and opportunities in synthetic chemistry.[1] This resource aims to equip you with the knowledge to navigate these complexities and achieve your desired derivatization outcomes with high efficiency and purity.

I. Frequently Asked Questions (FAQs)

Q1: I am starting with the hydrochloride salt of 2-Piperidin-4-YL-1H-benzoimidazole. Do I need to perform a neutralization step before proceeding with N-alkylation or N-acylation of the piperidine nitrogen?

A1: Yes, it is highly recommended. The hydrochloride salt form means the piperidine nitrogen is protonated, rendering it non-nucleophilic.[2] Attempting a direct reaction with an electrophile without prior neutralization will likely result in no reaction or extremely low yields. The addition of a suitable base is crucial to deprotonate the piperidinium chloride and generate the free base in situ, which can then readily react with your alkylating or acylating agent.[3]

Q2: Which nitrogen on the molecule is more reactive, the piperidine nitrogen or the benzimidazole nitrogen?

A2: The secondary amine of the piperidine ring is significantly more nucleophilic and basic than the nitrogens of the benzimidazole ring. Therefore, derivatization will preferentially occur at the piperidine nitrogen. The benzimidazole nitrogens are part of an aromatic system, which delocalizes the lone pair of electrons, reducing their nucleophilicity. While N-alkylation of the benzimidazole is possible, it typically requires harsher conditions, such as the use of a strong base like sodium hydride (NaH) to deprotonate the benzimidazole N-H, followed by the addition of an alkylating agent.[4]

Q3: What are the most common side reactions to be aware of during the N-alkylation of the piperidine moiety?

A3: The most prevalent side reaction is over-alkylation, leading to the formation of a quaternary ammonium salt.[5] This occurs when the newly formed tertiary amine (the desired product) reacts with another equivalent of the alkylating agent. This is particularly problematic with highly reactive alkylating agents like methyl iodide or benzyl bromide.[5] Careful control of stoichiometry is key to minimizing this side product.

Q4: How can I monitor the progress of my derivatization reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress.[6] By spotting the reaction mixture alongside the starting material, you can visualize the consumption of the starting material and the formation of the product. A typical eluent system for this class of compounds would be a mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexane or dichloromethane), often with a small amount of a basic modifier like triethylamine to prevent streaking of the basic amine spots.

Q5: What are the best practices for purifying the final derivatized product?

A5: The purification method will depend on the properties of your final compound. For many basic benzimidazole derivatives, column chromatography on silica gel is a standard procedure.[6][7] However, due to the basic nature of the piperidine and benzimidazole moieties, tailing on the silica gel can be an issue. To mitigate this, it is often beneficial to add a small percentage (0.5-1%) of a base such as triethylamine or ammonia solution to the eluent. Alternatively, for crystalline solids, recrystallization can be an effective purification technique.[8] Sublimation under vacuum has also been reported as a successful purification method for some benzimidazole derivatives.[9]

II. Troubleshooting and Optimization Guides

Problem 1: Low or No Product Yield in N-Alkylation/N-Acylation
Potential Cause Explanation & Troubleshooting Steps
Incomplete Neutralization of HCl Salt The piperidine nitrogen is protonated and non-nucleophilic. Solution: Ensure at least 2 equivalents of a suitable base are used. One equivalent to neutralize the HCl salt and a second to scavenge the acid generated during the reaction. For N-alkylation, consider using inorganic bases like K₂CO₃ or Cs₂CO₃. For N-acylation, organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are preferred.[10]
Insufficiently Reactive Electrophile Alkyl chlorides are less reactive than bromides and iodides. Sterically hindered electrophiles will also react slower.[11] Solution: If possible, switch to a more reactive alkylating agent (I > Br > Cl). For sluggish reactions, consider increasing the reaction temperature or using a catalyst such as sodium iodide (NaI) in a Finkelstein-type reaction to generate the more reactive alkyl iodide in situ.
Inappropriate Solvent The choice of solvent can significantly impact reaction rates. Solution: For N-alkylation, polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are generally effective as they can dissolve the starting materials and facilitate the Sₙ2 reaction.[3] For N-acylation, dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.[10]
Low Reaction Temperature The activation energy for the reaction may not be overcome at room temperature. Solution: Gradually increase the reaction temperature and monitor by TLC. For N-alkylations with less reactive halides, heating to 50-80 °C is common.[12]
Problem 2: Formation of Multiple Products (Side Reactions)
Potential Cause Explanation & Troubleshooting Steps
Over-Alkylation The desired tertiary amine product is reacting further with the alkylating agent to form a quaternary ammonium salt.[5] Solution: Use a strict 1:1 stoichiometry of the free base to the alkylating agent. Consider adding the alkylating agent slowly to the reaction mixture to maintain a low concentration. Using a less reactive alkylating agent or running the reaction at a lower temperature can also help.
N-Alkylation of Benzimidazole While less likely, under certain conditions (e.g., high temperatures and strong bases), alkylation on the benzimidazole nitrogen can occur. Solution: Use milder reaction conditions. Avoid strong bases like NaH unless benzimidazole derivatization is the goal. If selective piperidine alkylation is challenging, consider a protecting group strategy for the benzimidazole N-H.
Decomposition of Starting Material or Product The reaction conditions may be too harsh, leading to degradation. Solution: Monitor the reaction for the appearance of multiple new spots on TLC that do not correspond to the desired product. If decomposition is suspected, reduce the reaction temperature or use a milder base.

III. Experimental Protocols & Workflows

General Workflow for Derivatization

The following diagram illustrates the general workflow for the derivatization of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis start 2-Piperidin-4-YL-1H-benzoimidazole HCl neutralization Neutralization (Base Addition) start->neutralization Step 1 reaction Addition of Electrophile (Alkyl Halide or Acyl Chloride) neutralization->reaction Step 2 monitoring Reaction Monitoring (TLC) reaction->monitoring Step 3 workup Aqueous Work-up monitoring->workup Step 4 extraction Solvent Extraction workup->extraction purification Purification (Column Chromatography or Recrystallization) extraction->purification analysis Characterization (NMR, MS, etc.) purification->analysis

General derivatization workflow.
Protocol 1: N-Alkylation of 2-Piperidin-4-YL-1H-benzoimidazole

This protocol provides a starting point for the N-alkylation using an alkyl bromide.

  • Neutralization: To a solution of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride (1.0 eq) in a suitable solvent (e.g., DMF or MeCN, ~0.1 M), add a base such as potassium carbonate (K₂CO₃, 2.5 eq). Stir the suspension at room temperature for 30 minutes.

  • Alkylation: Add the alkyl bromide (1.05 eq) to the reaction mixture.

  • Reaction: Heat the reaction to a temperature between 50-70 °C and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane, with 1% triethylamine).

Protocol 2: N-Acylation of 2-Piperidin-4-YL-1H-benzoimidazole

This protocol is suitable for reacting the free base with an acyl chloride.

  • Neutralization: Dissolve 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride (1.0 eq) in a suitable solvent (e.g., DCM or THF, ~0.1 M). Add an organic base such as triethylamine (TEA, 2.2 eq) and stir at room temperature for 15 minutes.

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add the acyl chloride (1.0 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 1-4 hours).

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent. Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues.

G start Reaction Issue? q1 Low or No Conversion? start->q1 q2 Multiple Products? start->q2 a1 Check Base Stoichiometry (>=2 eq) q1->a1 Yes b1 Over-alkylation Suspected? q2->b1 Yes a2 Increase Temperature a1->a2 Still low? a3 Use More Reactive Electrophile (e.g., Iodide) a2->a3 Still low? a4 Change Solvent (e.g., DMF for Alkylation) a3->a4 Still low? b2 Check Stoichiometry (Use ~1.0 eq Electrophile) b1->b2 Yes b5 Other Side Products? b1->b5 No b3 Add Electrophile Slowly b2->b3 b4 Lower Reaction Temperature b3->b4 b6 Use Milder Conditions b5->b6 Yes

Troubleshooting decision tree.

IV. Data Summary Tables

Table 1: Recommended Starting Conditions for N-Alkylation
Alkylating Agent Base Solvent Temperature (°C) Notes
Primary Alkyl IodideK₂CO₃MeCN25-50Generally fast and high yielding.
Primary Alkyl BromideK₂CO₃DMF50-70Slower than iodide, may require heating.
Secondary Alkyl BromideCs₂CO₃DMF70-90Steric hindrance slows the reaction; a stronger base and higher temperature may be needed.
Benzyl BromideK₂CO₃MeCN25Highly reactive; run at room temperature to minimize over-alkylation.
Table 2: Recommended Starting Conditions for N-Acylation & N-Sulfonylation
Electrophile Base Solvent Temperature (°C) Notes
Acyl ChlorideTEA / DIPEADCM / THF0 to 25Generally very fast reactions.
Sulfonyl ChlorideTEA / DIPEADCM / THF0 to 25Similar to acyl chlorides.
Carboxylic AcidHATU / HBTU, DIPEADMF0 to 25Standard peptide coupling conditions.[7][10]

V. References

  • MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • NSF Public Access. (2023). Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. Retrieved from [Link]

  • ResearchGate. (2025). Use of N‐(4‐aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography‐mass spectrometry. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Piperidin-4-yl-1H-benzoimidazole. Retrieved from [Link]

  • PubMed. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Retrieved from [Link]

  • PubMed. (n.d.). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]

  • NIH. (n.d.). Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. Retrieved from [Link]

  • PubMed. (n.d.). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-( piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Retrieved from [Link]

  • DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

  • PubMed Central. (n.d.). Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. Retrieved from [Link]

  • ResearchGate. (2025). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • Google Patents. (n.d.). 2- (piperidin-4-yl) -1H-benzimidazole compounds with antihistamine and antiallergic activity. Retrieved from

  • ResearchGate. (n.d.). Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the optical purification of benzimidazole derivatives. Retrieved from

  • Arkivoc. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Biological Evaluation of New Nalkylated/N-acylated 2-[(4-bromobenzyl) sulfanyl]-1H-benzimidazole Derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Review of methodology for the determination of benzimidazole residues in biological matrices. Retrieved from [Link]

  • NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • NIH. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • World Scientific News. (2025). Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzimidazole. Retrieved from [Link]

  • Google Patents. (n.d.). N-alkyl-piperidine DERIVATIVES. Retrieved from

  • IJRAR. (n.d.). Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH. Retrieved from [Link]

  • IJPPS. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

  • PubMed. (2009). Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved from [Link]

  • YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]

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Optimization

Avoiding degradation of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride during experiments

Welcome to the technical support center for 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling and utilizing this compound in your experiments. Our goal is to help you maintain the integrity of the molecule and avoid common pitfalls that can lead to its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride?

A1: Based on the chemical structure, which features a benzimidazole core and a piperidine moiety, the primary factors of concern for degradation are:

  • pH: The benzimidazole ring system can be susceptible to hydrolysis, particularly under strongly alkaline conditions[1]. The hydrochloride salt form suggests that it is more stable in acidic to neutral aqueous solutions.

  • Oxidation: Benzimidazole derivatives can be prone to oxidation, which may be initiated by atmospheric oxygen, peroxides in solvents, or other oxidizing agents present in the reaction mixture[1][2].

  • Light: Many heterocyclic aromatic compounds, including benzimidazoles, can undergo photodegradation upon exposure to UV or even visible light[1].

  • Temperature: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways[1].

  • Moisture: As a hydrochloride salt, the compound is likely hygroscopic and can absorb moisture from the atmosphere, which may facilitate degradation[3].

Q2: How should I properly store 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride?

A2: To ensure the long-term stability of the compound, we recommend the following storage conditions:

  • Temperature: Store at 0-8°C for long-term storage[4]. For short-term storage, room temperature in a desiccator is acceptable.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation[5].

  • Light: Keep the compound in a light-resistant container, such as an amber vial, to protect it from photodegradation[5].

  • Moisture: Store in a tightly sealed container in a dry, well-ventilated place[6][7]. The use of a desiccator is highly recommended.

Q3: What are the initial signs of degradation I should look for?

A3: Visual inspection can often provide the first clues of degradation. Look for:

  • Color Change: The pure compound is typically an off-white to light yellow solid[4][5]. The development of a brownish or darker color may indicate oxidative degradation.

  • Clumping or Deliquescence: If the solid appears wet, clumpy, or is turning into a liquid, it is a sign of significant moisture absorption.

  • Incomplete Dissolution: If you observe that the compound is no longer fully soluble in a solvent in which it was previously known to be soluble, this could indicate the formation of insoluble degradation products.

For a more definitive assessment, analytical techniques such as HPLC, TLC, or LC-MS should be employed to check the purity of the compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps & Explanations
Unexpected side products in my reaction. Degradation of the starting material.1. Verify Purity Before Use: Always run a purity check (e.g., by HPLC or NMR) on your starting material before setting up a reaction, especially if it has been stored for a long time. 2. Control Reaction pH: If your reaction conditions are basic, consider if a milder base or a different reaction strategy can be used. The benzimidazole moiety is more stable at neutral to acidic pH. 3. Degas Solvents: To prevent oxidation, use solvents that have been degassed by sparging with an inert gas (N₂ or Ar) or by freeze-pump-thaw cycles.
Low or inconsistent bioactivity in my assays. The active compound has degraded in the assay medium.1. Assess Stability in Assay Buffer: Perform a time-course experiment where you incubate the compound in your assay buffer and analyze its concentration at different time points by LC-MS. This will establish its stability window. 2. Prepare Stock Solutions Freshly: Prepare concentrated stock solutions in a suitable, dry solvent (e.g., DMSO or methanol) and dilute into aqueous buffers immediately before use. Avoid prolonged storage of dilute aqueous solutions. 3. Protect from Light: If your assays are performed in multi-well plates, protect them from light by covering them with foil or using amber plates.
The compound's appearance has changed during storage. Improper storage conditions leading to oxidation or hydrolysis.1. Review Storage Protocol: Ensure that the compound is stored under the recommended conditions (see FAQ Q2). 2. Repurify if Necessary: If degradation is suspected, the material may need to be repurified, for example, by recrystallization or column chromatography. However, preventing degradation is always the preferred approach.

Experimental Protocols

Here are some best-practice protocols for working with 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride.

Protocol 1: Preparation of a Stock Solution

This protocol is designed to minimize degradation during the preparation of a stock solution for use in biological assays or chemical reactions.

  • Pre-weighing Preparation: Allow the container of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Quickly weigh the desired amount of the compound in a fume hood and transfer it to a clean, dry vial.

  • Solvent Addition: Add a high-purity, anhydrous solvent (e.g., DMSO or methanol[5]) to the vial to achieve the desired concentration.

  • Dissolution: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.

  • Storage of Stock Solution: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Overlay the solution with an inert gas before sealing if long-term stability is critical.

Protocol 2: General Reaction Setup to Minimize Degradation

This protocol outlines a general workflow for a chemical reaction involving 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride.

G cluster_0 Pre-Reaction Setup cluster_1 Reaction A Dry Glassware (Oven or Flame-dried) D Add Degassed Solvent to Glassware A->D B Inert Atmosphere (Nitrogen or Argon) B->D C Degas Solvents (e.g., Sparging with N₂) C->D E Add 2-Piperidin-4-YL-1H-benzoimidazole HCl D->E F Add Other Reagents E->F G Maintain Inert Atmosphere & Protect from Light F->G H Monitor Reaction Progress (TLC or LC-MS) G->H

Caption: Experimental workflow for minimizing degradation during a chemical reaction.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for troubleshooting and developing robust experimental designs.

G cluster_0 Degradation Products A 2-Piperidin-4-YL-1H-benzoimidazole C₁₂H₁₅N₃ B Oxidized Species (e.g., N-oxides, aromatic hydroxylation) A->B [O₂] Heat C Hydrolysis Products (Ring-opened species) A->C H₂O (especially pH > 7) Heat D Photodegradation Products (Complex mixture) A->D hν (UV/Vis Light)

Caption: Potential degradation pathways for 2-Piperidin-4-YL-1H-benzoimidazole.

Conclusion

By understanding the chemical liabilities of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride and implementing the proper handling, storage, and experimental procedures outlined in this guide, you can significantly mitigate the risk of degradation. This will lead to more reliable and reproducible experimental results. For further assistance, please do not hesitate to contact our technical support team.

References

  • Parmar, T. H., et al. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)
  • Zhang, Q., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Archiv der Pharmazie, 348(11), 794-802.
  • da Silva, A. F., et al. (2016). Photodegradation Pattern of Benzimidazole Anthelmintics. ResearchGate. Retrieved from [Link]

  • Obermayer, A. S., et al. (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • PubChem. (n.d.). 2-(piperidin-4-yl)-1H-1,3-benzodiazole. Retrieved from [Link]

  • Lee, S., et al. (2023). Microbial degradation of the benzimidazole fungicide carbendazim by Bacillus velezensis HY-3479. Journal of Microbiology and Biotechnology, 33(5), 651-659.
  • Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1335-S1359.
  • Singh, N., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(2), 77-88.
  • Sahu, P. K., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Sciences and Research, 14(8), 2231-2237.
  • Iannazzo, D., et al. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 26(16), 4983.
  • Kumar, A., et al. (2024). Current Achievements of Benzimidazole: A Review. Journal of Drug Delivery and Therapeutics, 14(1), 1-10.
  • Muszalska, I., et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 63(1), 3-8.
  • Kamberi, M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of PARP Inhibitors: A Guide for Drug Development Professionals

The landscape of cancer therapy has been significantly reshaped by the advent of Poly (ADP-ribose) polymerase (PARP) inhibitors. These targeted therapies exploit the concept of synthetic lethality, proving particularly e...

Author: BenchChem Technical Support Team. Date: February 2026

The landscape of cancer therapy has been significantly reshaped by the advent of Poly (ADP-ribose) polymerase (PARP) inhibitors. These targeted therapies exploit the concept of synthetic lethality, proving particularly effective in tumors with pre-existing DNA damage repair defects, such as those harboring BRCA1/2 mutations. This guide provides a detailed comparison of prominent PARP inhibitors, with a focus on their biochemical potency, cellular activity, and clinical implications. We will delve into the experimental methodologies used to evaluate these inhibitors, offering a framework for researchers in the field.

The Central Role of PARP in DNA Repair

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular responses to DNA damage, particularly single-strand breaks (SSBs). When a SSB is detected, PARP1 binds to the damaged site and synthesizes a chain of poly (ADP-ribose) (PAR), which acts as a scaffold to recruit other DNA repair proteins. This process is essential for the base excision repair (BER) pathway. Inhibition of PARP leads to the accumulation of unrepaired SSBs, which during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In cells with homologous recombination (HR) deficiency, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be accurately repaired, leading to genomic instability and cell death. This selective killing of cancer cells with deficient HR pathways is the principle of synthetic lethality.

PARP_Signaling_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Replication DNA Replication cluster_DSB_Repair DSB Repair Pathways cluster_Inhibition Therapeutic Intervention DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 activates PAR_Chain Poly (ADP-ribose) Chain Synthesis PARP1->PAR_Chain Replication_Fork Replication Fork PARP1->Replication_Fork unrepaired SSBs stall Repair_Proteins Recruitment of Repair Proteins (e.g., XRCC1) PAR_Chain->Repair_Proteins BER Base Excision Repair (BER) Repair_Proteins->BER BER->DNA_SSB resolves DSB Double-Strand Break (DSB) Replication_Fork->DSB HR_Repair Homologous Recombination (HR) (BRCA1/2 Dependent) DSB->HR_Repair NHEJ Non-Homologous End Joining (NHEJ) (Error-Prone) DSB->NHEJ Cell_Survival Cell Survival (Error-Free Repair) HR_Repair->Cell_Survival Genomic_Instability Genomic Instability NHEJ->Genomic_Instability PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 inhibits

Caption: The PARP signaling pathway in response to single-strand DNA breaks.

Comparative Efficacy of Leading PARP Inhibitors

A critical aspect of drug development is the quantitative comparison of inhibitor potency. This is often achieved through in vitro assays that measure the concentration of the inhibitor required to reduce the enzymatic activity of PARP by 50% (IC50). Furthermore, the cytotoxic effect of these inhibitors on cancer cell lines, particularly those with and without BRCA mutations, provides a cellular context for their efficacy.

PARP InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Cell LineGenotypeCellular Potency (EC50, nM)
Olaparib 1.91.5CAPAN-1BRCA2 mutant~10
Rucaparib 1.46.8Capan-1BRCA2 mutant29
Niraparib 3.82.1MDA-MB-436BRCA1 mutant10-100
Talazoparib 0.571.7MX-1BRCA1/2 mutant<1

Note: The IC50 and EC50 values presented are approximate and can vary depending on the specific assay conditions and cell lines used. These values are compiled from various literature sources for comparative purposes.

Experimental Protocols for PARP Inhibitor Evaluation

The following are standardized protocols for assessing the efficacy of PARP inhibitors.

PARP1 Enzymatic Assay (Biochemical IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified PARP1.

Principle: A colorimetric or fluorescent assay is used to measure the incorporation of biotinylated NAD+ onto histone proteins by PARP1.

Step-by-Step Protocol:

  • Plate Coating: Coat a 96-well plate with histones and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer, activated DNA, and biotinylated NAD+.

  • Inhibitor Addition: Add serial dilutions of the PARP inhibitor to the wells.

  • Enzyme Addition: Add purified PARP1 enzyme to all wells except the negative control.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Washing: Wash the plate to remove unincorporated biotinylated NAD+.

  • Detection: Add streptavidin-HRP conjugate and incubate for 1 hour.

  • Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.

  • Stop Reaction: Add a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

PARP_Assay_Workflow cluster_Preparation Plate Preparation cluster_Reaction Enzymatic Reaction cluster_Detection Signal Detection Coat_Plate Coat 96-well plate with histones Wash1 Wash Plate Coat_Plate->Wash1 Add_Inhibitor Add serial dilutions of PARP inhibitor Wash1->Add_Inhibitor Add_Reagents Add reaction mix (activated DNA, biotin-NAD+) Add_Inhibitor->Add_Reagents Add_Enzyme Add PARP1 enzyme Add_Reagents->Add_Enzyme Incubate Incubate for 1 hour Add_Enzyme->Incubate Wash2 Wash Plate Incubate->Wash2 Add_Strep_HRP Add Streptavidin-HRP Wash2->Add_Strep_HRP Add_Substrate Add TMB Substrate Add_Strep_HRP->Add_Substrate Read_Plate Read Absorbance Add_Substrate->Read_Plate

Caption: Workflow for a typical PARP1 enzymatic assay.

Cell Viability Assay (Cellular Potency Determination)

This assay measures the cytotoxic effect of the PARP inhibitor on cancer cell lines.

Principle: A reagent such as resazurin or MTT is used to measure the metabolic activity of viable cells, which is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., BRCA-mutant and BRCA-wildtype) in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the PARP inhibitor.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Reagent Addition: Add the viability reagent (e.g., resazurin) to each well.

  • Incubation: Incubate for 1-4 hours to allow for color development.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Normalize the data to the untreated control and plot the cell viability against the inhibitor concentration to determine the EC50 value.

Conclusion

The development of PARP inhibitors represents a significant advancement in personalized cancer medicine. While all approved PARP inhibitors share a common mechanism of action, they exhibit differences in their biochemical and cellular potencies, as well as their clinical profiles. A thorough and standardized in vitro and in-cell evaluation, as outlined in this guide, is paramount for the discovery and development of next-generation PARP inhibitors with improved efficacy and safety profiles. The choice of which inhibitor to advance into clinical trials depends on a multitude of factors, including its potency, selectivity, pharmacokinetic properties, and the specific genetic background of the target patient population.

References

  • Olaparib (Lynparza) Prescribing Information. AstraZeneca. [Link]

  • Rucaparib (Rubraca) Prescribing Information. Clovis Oncology, Inc. [Link]

  • Niraparib (Zejula) Prescribing Information. GlaxoSmithKline. [Link]

  • Talazoparib (Talzenna) Prescribing Information. Pfizer Inc. [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152–1158. [Link]

Comparative

Benchmarking 2-Piperidin-4-YL-1H-benzoimidazole Hydrochloride: A Comparative Guide to its Multifaceted Biological Activities

This guide provides an in-depth comparative analysis of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride and its derivatives against established standards in key therapeutic areas. For researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride and its derivatives against established standards in key therapeutic areas. For researchers, scientists, and drug development professionals, this document serves as a technical resource, offering not just data, but the strategic rationale behind the experimental benchmarks. The benzimidazole scaffold, a privileged structure in medicinal chemistry, bestows upon this molecule a versatile pharmacological profile, which we will explore across its demonstrated applications as a PARP inhibitor, an anti-inflammatory agent, and its potential as a histamine H1 receptor antagonist.

I. Potent PARP Inhibition for Oncological Applications

The poly (ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP-1, are critical mediators of DNA repair. Their inhibition has emerged as a successful strategy in cancer therapy, especially in tumors with deficiencies in homologous recombination repair pathways, such as those harboring BRCA1/2 mutations. Derivatives of 2-Piperidin-4-YL-1H-benzoimidazole have demonstrated significant potential in this arena.

Comparative Efficacy Against Known PARP Inhibitors

A key derivative, 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide , has been identified as a potent PARP-1 inhibitor.[1] Its efficacy, when benchmarked against clinically approved PARP inhibitors, highlights its promise. The following table summarizes the inhibitory constants (Ki) and cellular potencies (EC50) of this derivative alongside established standards.

CompoundTargetKi (nM)Cellular EC50 (nM)Reference(s)
2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide PARP-183[1]
OlaparibPARP-15-
Veliparib (ABT-888)PARP-15.2-
TalazoparibPARP-10.57-

Note: Ki and EC50 values can vary depending on the specific assay conditions and cell lines used.

The data indicates that the 2-Piperidin-4-YL-1H-benzoimidazole derivative exhibits potency in the low nanomolar range, comparable to established PARP inhibitors like Olaparib and Veliparib. This positions the scaffold as a valuable starting point for the development of novel anticancer agents.

Experimental Protocol: In Vitro PARP-1 Inhibition Assay (Chemiluminescent)

This protocol outlines a robust method for determining the in vitro inhibitory activity of test compounds against PARP-1. The causality behind this experimental design lies in quantifying the consumption of NAD+, a co-substrate of PARP-1, in the presence of a DNA-damaging agent.

Workflow for PARP-1 Inhibition Assay

cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection reagents Prepare Reagents: - PARP-1 Enzyme - Activated DNA - NAD+ - Test Compound Dilutions plate Plate Setup: - Add Assay Buffer - Add Activated DNA reagents->plate add_inhibitor Add Test Compound or Vehicle plate->add_inhibitor add_enzyme Add PARP-1 Enzyme add_inhibitor->add_enzyme add_nad Initiate Reaction: Add NAD+ add_enzyme->add_nad incubate Incubate at RT add_nad->incubate stop_reaction Stop Reaction & Develop Signal incubate->stop_reaction read_plate Read Luminescence stop_reaction->read_plate analyze Data Analysis: Calculate IC50 read_plate->analyze

Caption: Workflow for a chemiluminescent PARP-1 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Reconstitute recombinant human PARP-1 enzyme in assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA).

    • Prepare activated DNA by treating calf thymus DNA with DNase I.

    • Prepare a stock solution of β-Nicotinamide adenine dinucleotide (NAD+) in assay buffer.

    • Prepare a serial dilution of the test compound (e.g., 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride) and reference inhibitors (e.g., Olaparib) in DMSO, followed by a final dilution in assay buffer.

  • Assay Plate Setup:

    • In a 96-well white microplate, add 25 µL of assay buffer to all wells.

    • Add 5 µL of activated DNA to each well.

  • Compound Addition:

    • Add 5 µL of the diluted test compound or reference inhibitor to the respective wells.

    • For control wells (no inhibition), add 5 µL of vehicle (e.g., 1% DMSO in assay buffer).

  • Enzyme Addition and Reaction Initiation:

    • Add 10 µL of diluted PARP-1 enzyme to all wells except the blank.

    • Initiate the enzymatic reaction by adding 5 µL of NAD+ solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Signal Detection:

    • Stop the reaction and develop the chemiluminescent signal according to the manufacturer's instructions of a commercial PARP assay kit (e.g., by adding a reagent that detects the remaining NAD+).

    • Read the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (blank wells) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

II. Anti-inflammatory Activity via Modulation of Macrophage Response

Chronic inflammation is a hallmark of numerous diseases. The ability to suppress the production of pro-inflammatory mediators in macrophages is a key characteristic of effective anti-inflammatory agents. Derivatives of 2-Piperidin-4-YL-1H-benzoimidazole have shown promising activity in this context.

Comparative Efficacy Against a Standard NSAID

A specific derivative of the 2-Piperidin-4-YL-1H-benzoimidazole scaffold has demonstrated potent anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1] Furthermore, this derivative exhibited superior in vivo anti-inflammatory activity compared to the widely used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen.[1]

CompoundTarget/AssayIC50 (µM)In Vivo Efficacy (Xylene-induced ear edema)Reference(s)
2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative NO Inhibition (RAW 264.7)0.86More potent than Ibuprofen[1]
TNF-α Inhibition (RAW 264.7)1.87[1]
IbuprofeniNOS activity (glial cells)760-[2]

The significant difference in IC50 values underscores the potential of this benzimidazole derivative as a potent anti-inflammatory agent, warranting further investigation.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol details the Griess assay, a common and reliable method to quantify NO production by measuring its stable metabolite, nitrite, in cell culture supernatants. The rationale is to assess the ability of a compound to suppress the inflammatory response of macrophages stimulated with LPS.

Workflow for Nitric Oxide Inhibition Assay

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_griess_assay Griess Assay seed_cells Seed RAW 264.7 Cells incubate_cells Incubate for 24h seed_cells->incubate_cells add_compound Pre-treat with Test Compound incubate_cells->add_compound add_lps Stimulate with LPS add_compound->add_lps incubate_treatment Incubate for 24h add_lps->incubate_treatment collect_supernatant Collect Supernatant incubate_treatment->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess incubate_griess Incubate at RT add_griess->incubate_griess read_absorbance Read Absorbance at 540 nm incubate_griess->read_absorbance analyze_no Data Analysis: Calculate IC50 read_absorbance->analyze_no

Caption: Workflow for determining nitric oxide inhibition in LPS-stimulated macrophages.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compound (e.g., 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride) or a reference standard (e.g., Ibuprofen) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

    • Include control wells with cells treated with vehicle and LPS, and cells with vehicle only (unstimulated).

    • Incubate the plate for a further 24 hours.

  • Griess Assay:

    • Carefully collect 100 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each well containing the supernatant.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample from the standard curve.

    • Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

III. Potential as a Histamine H1 Receptor Antagonist

The structural features of 2-Piperidin-4-YL-1H-benzoimidazole, specifically the presence of a benzimidazole ring and a piperidine moiety, are common in known histamine H1 receptor antagonists. This suggests a potential application in the treatment of allergic conditions. However, to date, there is a lack of publicly available, direct experimental data benchmarking 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride or its close derivatives against standard antihistamines.

The following table provides the binding affinities (Ki) of some common second-generation antihistamines for the histamine H1 receptor to serve as a benchmark for future studies.

CompoundTargetKi (nM)Reference(s)
CetirizineH1 Receptor~6
LoratadineH1 Receptor> Cetirizine

To address this gap in the literature and empower researchers to evaluate the potential of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride as an H1 antagonist, a detailed protocol for a competitive radioligand binding assay is provided below.

Experimental Protocol: Histamine H1 Receptor Radioligand Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of a test compound for the human histamine H1 receptor expressed in a cell line. The principle of this assay is the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.

Workflow for H1 Receptor Binding Assay

cluster_prep_h1 Preparation cluster_binding Binding Reaction cluster_separation Separation & Detection membranes Prepare Cell Membranes (Expressing H1 Receptor) incubate_binding Incubate Membranes, Radioligand, and Test Compound membranes->incubate_binding reagents_h1 Prepare Reagents: - Radioligand ([3H]pyrilamine) - Test Compound Dilutions reagents_h1->incubate_binding filtration Rapid Filtration to Separate Bound from Free Ligand incubate_binding->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation analyze_h1 Data Analysis: Calculate Ki scintillation->analyze_h1

Caption: Workflow for a competitive radioligand binding assay for the histamine H1 receptor.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (e.g., [3H]pyrilamine), and varying concentrations of the unlabeled test compound (or a reference standard like Cetirizine).

    • To determine non-specific binding, include wells with a high concentration of a known H1 antagonist (e.g., mianserin).

    • To determine total binding, include wells with only the radioligand and membranes.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Detection:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

IV. Conclusion and Future Directions

2-Piperidin-4-YL-1H-benzoimidazole hydrochloride and its derivatives represent a versatile scaffold with significant therapeutic potential. The data presented herein demonstrates that specific derivatives of this compound are highly potent PARP inhibitors and anti-inflammatory agents, in some cases exceeding the in vivo efficacy of established drugs.

While direct comparative data for its antihistaminic activity is currently lacking, the structural motifs suggest this is a promising avenue for investigation. The detailed protocols provided in this guide are intended to empower researchers to further explore and validate the multifaceted biological activities of this compound. Future studies should focus on establishing a comprehensive structure-activity relationship (SAR) for each therapeutic application, optimizing for potency, selectivity, and pharmacokinetic properties to unlock the full potential of the 2-Piperidin-4-YL-1H-benzoimidazole scaffold in drug discovery.

References

  • Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. [Link]

  • Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. PubMed. [Link]

  • Ibuprofen: effect on inducible nitric oxide synthase. PubMed. [Link]

  • Pharmacodynamics of cetirizine. Wikipedia. [Link]

  • Loratadine H1-Antihistamine Action. SMPDB. [Link]

Sources

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